molecular formula C16H24N2O2 B5885860 2-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazin-1-yl]ethanol

2-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazin-1-yl]ethanol

Cat. No.: B5885860
M. Wt: 276.37 g/mol
InChI Key: WCQSWRRSLAZTJM-GQCTYLIASA-N
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Description

2-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazin-1-yl]ethanol is a synthetic compound known for its diverse applications in scientific research and potential therapeutic uses. This compound features a piperazine ring substituted with a 2-methoxyphenyl group and an ethanol moiety, making it a versatile molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazin-1-yl]ethanol typically involves the reaction of 2-methoxyphenylprop-2-enyl bromide with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazin-1-yl]ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the double bond in the prop-2-enyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the piperazine ring.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazin-1-yl]ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a crucial role in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethanol: Lacks the prop-2-enyl group, resulting in different biological activity.

    2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethanol: Similar structure but with a different substitution pattern on the phenyl ring.

    2-[4-(2-Methoxyphenyl)piperazin-1-yl]propane: Contains a propane instead of an ethanol moiety, affecting its solubility and reactivity.

Uniqueness

2-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazin-1-yl]ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate the STAT3 pathway sets it apart from other similar compounds, making it a valuable molecule in research and potential therapeutic applications .

Properties

IUPAC Name

2-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-20-16-7-3-2-5-15(16)6-4-8-17-9-11-18(12-10-17)13-14-19/h2-7,19H,8-14H2,1H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQSWRRSLAZTJM-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CCN2CCN(CC2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/CN2CCN(CC2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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